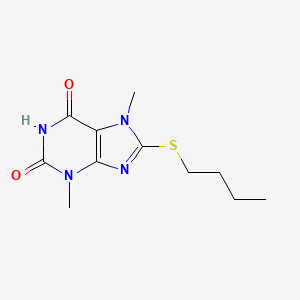
8-(Butylthio)theobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Butylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound has a molecular formula of C11H16N4O2S and a molecular weight of 268.335 g/mol . It is characterized by the presence of a butylthio group attached to the theobromine structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Butylthio)theobromine typically involves the introduction of a butylthio group to the theobromine molecule. One common method involves the reaction of theobromine with butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Butylthio)theobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of theobromine derivatives with a butyl group.
Substitution: Formation of various substituted theobromine derivatives.
Applications De Recherche Scientifique
8-(Butylthio)theobromine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkaloid derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 8-(Butylthio)theobromine involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterases and block adenosine receptors, similar to theobromine. These actions result in increased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of neurotransmitter release. Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Theobromine: A naturally occurring alkaloid with similar structure but lacking the butylthio group.
Caffeine: Another methylxanthine with stimulant properties, differing in the number and position of methyl groups.
Theophylline: A methylxanthine used as a bronchodilator, structurally similar but with different pharmacological effects
Uniqueness: 8-(Butylthio)theobromine is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to its parent compound, theobromine .
Propriétés
Numéro CAS |
74039-56-8 |
|---|---|
Formule moléculaire |
C11H16N4O2S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
8-butylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-18-11-12-8-7(14(11)2)9(16)13-10(17)15(8)3/h4-6H2,1-3H3,(H,13,16,17) |
Clé InChI |
BBNSRDNKKYPSNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



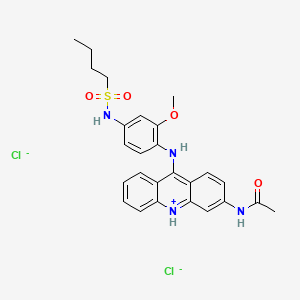

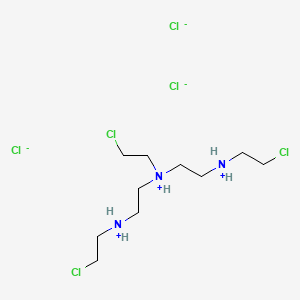

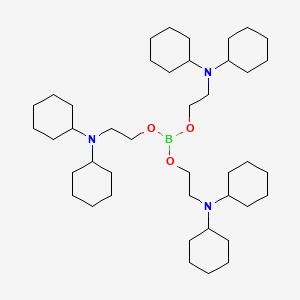
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
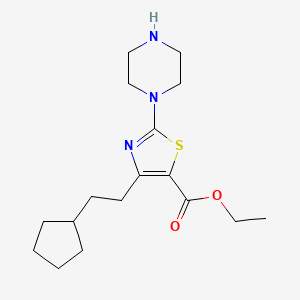

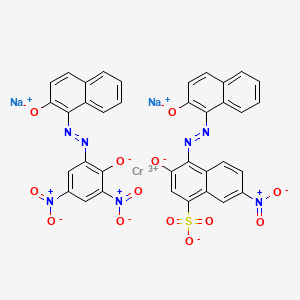
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
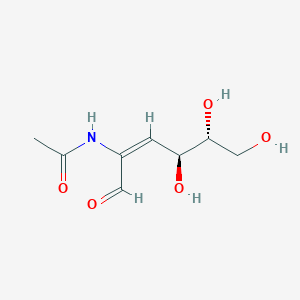
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
